DRP1i27 dihydrochloride

Mitochondrial dynamics Drug discovery Target engagement

DRP1i27 dihydrochloride (CAS: 1453028-33-5) is a synthetic small molecule that functions as a direct inhibitor of human dynamin-related protein 1 (Drp1), a large GTPase that serves as the master regulator of mitochondrial fission. Unlike many tool compounds in this target class, DRP1i27 binds directly to the GTPase active site of human Drp1 isoform 3, forming specific hydrogen bonds with residues Gln34 and Asp218 to suppress enzymatic activity.

Molecular Formula C20H28Cl2N6O
Molecular Weight 439.4 g/mol
Cat. No. B10857957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDRP1i27 dihydrochloride
Molecular FormulaC20H28Cl2N6O
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl
InChIInChI=1S/C20H26N6O.2ClH/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18;;/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24);2*1H/t15-,16+;;/m0../s1
InChIKeyAIKSENSXOKTNOB-SLAHTUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DRP1i27 Dihydrochloride: A Direct-Acting Human Drp1 GTPase Inhibitor for Mitochondrial Fission Research and Drug Discovery


DRP1i27 dihydrochloride (CAS: 1453028-33-5) is a synthetic small molecule that functions as a direct inhibitor of human dynamin-related protein 1 (Drp1), a large GTPase that serves as the master regulator of mitochondrial fission [1]. Unlike many tool compounds in this target class, DRP1i27 binds directly to the GTPase active site of human Drp1 isoform 3, forming specific hydrogen bonds with residues Gln34 and Asp218 to suppress enzymatic activity . The compound is supplied as a dihydrochloride salt (molecular weight: 439.4 g/mol) with typical commercial purity of ≥98% and is formulated for in vitro research applications in mitochondrial dynamics, ischemia-reperfusion injury modeling, and Drp1-targeted drug discovery programs [2].

Why Mdivi-1, P110, and Other Drp1-Targeting Tool Compounds Cannot Substitute for DRP1i27 Dihydrochloride in Rigorous Experimental Protocols


Generic substitution among Drp1-targeting compounds introduces substantial experimental risk due to fundamental differences in molecular mechanism, target engagement validation, and solution behavior. The most widely used Drp1 inhibitor, Mdivi-1, lacks definitive evidence of direct binding to human Drp1, with its reported activity potentially confounded by compound aggregation at concentrations as low as 18.5–70 µM depending on solvent conditions [1]. Peptide-based alternatives such as P110 inhibit the Drp1-Fis1 protein-protein interaction rather than the GTPase domain itself, representing a mechanistically distinct mode of action [2]. Other small molecules in the class (e.g., MB 0223, Drpitor1a) target Drp1 but differ substantially in potency, selectivity profiles, and the depth of published target engagement characterization. Procuring DRP1i27 dihydrochloride specifically ensures access to a compound with orthogonal biophysical validation (SPR and MST) confirming direct human Drp1 binding—a level of characterization absent for most comparator compounds in this target class .

Quantitative Differentiation Evidence for DRP1i27 Dihydrochloride vs. Mdivi-1, Structural Analogs, and In-Class Alternatives


Direct Human Drp1 Binding Confirmation via SPR: DRP1i27 vs. Mdivi-1

DRP1i27 dihydrochloride demonstrates dose-response binding to human Drp1 isoform 3 via surface plasmon resonance (SPR) with a KD of 286 ± 4.4 µM, providing the first biophysically validated direct binding data for a small molecule to human Drp1 [1]. In contrast, the widely used comparator Mdivi-1, when evaluated under identical SPR assay conditions, showed varying binding affinities that could not be reliably quantified due to compound aggregation and inconsistent dose-response behavior [2]. This represents a fundamental difference in target engagement validation—DRP1i27 is the first small molecule inhibitor shown to directly bind to human Drp1, whereas Mdivi-1's specificity toward human Drp1 has not been definitively proven [3].

Mitochondrial dynamics Drug discovery Target engagement

Aggregation Threshold Comparison: DRP1i27 vs. Mdivi-1 in DLS Analysis

Dynamic light scattering (DLS) analysis reveals that DRP1i27 dihydrochloride possesses a substantially higher aggregation threshold than Mdivi-1 under equivalent solvent conditions, directly impacting assay reliability at working concentrations. In 2% DMSO, DRP1i27 aggregates at 130 µM compared to only 20 µM for Mdivi-1—a 6.5-fold improvement in aggregation resistance [1]. In 5% DMSO, DRP1i27 aggregates at 350 µM versus 35 µM for Mdivi-1—a 10-fold difference [2]. Critically, the addition of 0.05% Tween-20 increases DRP1i27's aggregation threshold to at least 500 µM, whereas Mdivi-1's aggregation behavior under identical surfactant conditions remains problematic and difficult to accurately define [3].

Compound aggregation DLS Assay reliability

Structural Analog Screening: DRP1i27 Demonstrates Superior Affinity Among In-House Optimized Derivatives

Following identification of DRP1i27 as the primary hit from an in silico screen of 50 compounds targeting the Drp1 GTPase domain, further structural analogs (designated DRP1i27i and DRP1i27g) were synthesized and screened for improved binding affinity [1]. None of these analogs displayed greater affinity to human Drp1 isoform 3 than the parent compound DRP1i27 [2]. This finding establishes DRP1i27 dihydrochloride as the optimal compound within this chemical series for human Drp1 binding, providing procurement justification when selecting among available analogs in the same structural class.

Structure-activity relationship Lead optimization Chemical probe

GTPase Activity Inhibition and Target-Specific Functional Validation in Drp1 Knock-Out Cells

DRP1i27 dihydrochloride demonstrates functional inhibition of Drp1 GTPase activity with statistically significant reduction in GTP-to-GDP conversion observed at 5 µM, while a trend of inhibition was noted across the 5-50 µM concentration range [1]. Critically, DRP1i27 produced a dose-dependent increase in fused mitochondrial networks in wild-type fibroblasts but had no effect in Drp1 knock-out (KO) mouse embryonic fibroblasts (MEFs), confirming that the observed mitochondrial phenotype is specifically mediated through Drp1 rather than off-target pathways [2]. This level of on-target genetic validation is not available for Mdivi-1, whose specificity toward human Drp1 remains unverified [3].

Enzymatic inhibition On-target validation Cellular pharmacology

Validated Research Applications for DRP1i27 Dihydrochloride Based on Peer-Reviewed Functional Evidence


Simulated Ischemia-Reperfusion (IR) Injury Modeling in Cardiac Cell Lines

DRP1i27 dihydrochloride protects HL-1 cardiac muscle cells against simulated ischemia-reperfusion injury, as demonstrated by significant reduction in cell death and decreased percentage of cells with fragmented mitochondria in this model (n = 5-6 independent experiments, p ≤ 0.05 vs. DMSO control) [1]. The compound's validated on-target mechanism via direct Drp1 GTPase site binding, coupled with its higher aggregation threshold relative to Mdivi-1, makes it particularly suitable for cardiac IR studies where reproducible dose-response relationships are essential .

Human iPSC-Derived Cardiomyocyte Cardioprotection Assays

In human induced pluripotent stem cell (iPSC)-derived cardiomyocytes, DRP1i27 dihydrochloride (50 µM) significantly attenuates doxorubicin-induced cytotoxicity, as measured by lactate dehydrogenase (LDH) release (n = 11 from 3 independent experiments, p ≤ 0.05) [1]. This application leverages DRP1i27's direct human Drp1 binding (SPR KD = 286 ± 4.4 µM) and well-characterized aggregation behavior to enable reproducible assessment of Drp1-mediated mitochondrial protection in a clinically relevant human cardiac model .

Mitochondrial Network Morphology Analysis and Drp1-Dependent Fusion Quantification

DRP1i27 dihydrochloride induces a dose-dependent increase in fused mitochondrial networks in human foreskin fibroblasts and Drp1 wild-type MEFs, with no effect observed in Drp1 knock-out MEFs, confirming target specificity [1]. This validated functional assay provides a robust platform for quantifying Drp1-mediated mitochondrial fission inhibition. The compound's established aggregation threshold (130 µM in 2% DMSO; ≥500 µM with Tween-20) ensures that working concentrations up to 50 µM remain below the aggregation threshold, enabling reliable dose-response measurements without confounding colloidal artifacts .

Target Engagement Profiling in Drp1 Drug Discovery Programs

DRP1i27 dihydrochloride serves as a benchmark compound for Drp1 target engagement studies due to its orthogonal biophysical validation (SPR KD = 286 ± 4.4 µM; MST KD = 190.9 ± 0.75 µM), making it suitable as a reference standard in SPR and MST assay development for screening novel Drp1 inhibitors [1]. Its well-documented binding parameters and established structural biology context (hydrogen bonds with Gln34 and Asp218 in the GTPase active site) provide a defined baseline for evaluating binding kinetics and affinity of new chemical entities targeting the same pocket .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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